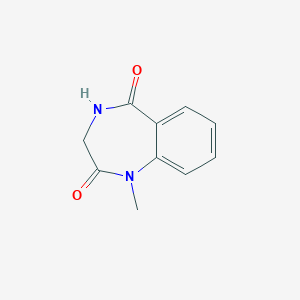

1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Overview

Description

1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a heterocyclic compound belonging to the benzodiazepine familyThe compound has a molecular formula of C10H10N2O2 and a molecular weight of 190.203 g/mol .

Mechanism of Action

Target of Action

The primary target of 1-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is the gamma-aminobutyric acid (GABA) receptor-ionophore complex . This complex plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

1-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione acts as a GABA modulator GABA-A receptors have at least three allosteric sites at which modulators act . This compound increases the opening frequency of gamma-aminobutyric acid-activated chloride channels .

Biochemical Pathways

The compound’s action on the GABA receptor-ionophore complex affects the GABAergic neurotransmission pathway . This pathway is responsible for inhibitory neurotransmission in the central nervous system. The downstream effects include reduced neuronal excitability and potential sedative effects.

Result of Action

The compound’s action on the GABA receptor-ionophore complex can lead to reduced neuronal excitability . This could potentially have sedative effects, although the specific molecular and cellular effects would depend on the context of use and dosage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-methyl anthranilic acid with phosgene, followed by cyclization to form the desired benzodiazepine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzodiazepines .

Scientific Research Applications

1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has several applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other benzodiazepine derivatives.

Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with GABA receptors.

Medicine: Research explores its potential therapeutic uses, including anxiolytic and anticonvulsant properties.

Comparison with Similar Compounds

Similar Compounds

- 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

- 7-chloro-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

- 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine

Uniqueness

1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific substitution pattern and its ability to modulate GABA receptors. This makes it a valuable compound for research into new therapeutic agents and for understanding the structure-activity relationships within the benzodiazepine family .

Biological Activity

1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS No. 1133-42-2) is a compound belonging to the benzodiazepine class, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current literature and research findings.

- Molecular Formula : C10H10N2O2

- Molecular Weight : 190.20 g/mol

- Structure : The compound features a benzodiazepine core with a methyl group at the nitrogen position and two carbonyl groups at positions 2 and 5.

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

1. Sedative and Anxiolytic Effects

Benzodiazepines are primarily known for their sedative and anxiolytic properties. Studies have shown that derivatives of this compound can enhance the effects of gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to increased sedation and reduced anxiety levels in animal models .

2. Antitumor Activity

Recent investigations have highlighted the potential antitumor effects of benzodiazepine derivatives. For instance, certain analogs have been shown to induce apoptosis in cancer cell lines through the modulation of various signaling pathways . The specific mechanisms may involve the inhibition of cell proliferation and promotion of programmed cell death.

The biological activity of this compound can be attributed to several mechanisms:

- GABA_A Receptor Modulation : Enhances GABAergic transmission leading to sedative effects.

- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells by affecting cyclin-dependent kinases (CDKs) and other regulatory proteins.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain derivatives may increase ROS levels in cancer cells, contributing to their cytotoxic effects .

Study on Sedative Effects

A study published in Psychopharmacology demonstrated that a related benzodiazepine derivative significantly reduced anxiety-like behavior in rodent models when administered at specific doses. The results indicated a dose-dependent relationship with GABA_A receptor activation being a critical factor in mediating these effects .

Antitumor Activity Investigation

In vitro studies have shown that a benzodiazepine derivative similar to this compound exhibited potent cytotoxicity against various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and inhibition of tumor growth in xenograft models .

Summary Table of Biological Activities

Properties

IUPAC Name |

1-methyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-8-5-3-2-4-7(8)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUESRUHFMTYDIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CNC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393659 | |

| Record name | 1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133-42-2 | |

| Record name | 1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do BNZ-1 and BNZ-2 interact with macrophages and what are the potential downstream effects relevant to their anti-leishmanial activity?

A1: While the precise mechanism of action remains unclear, research indicates that both BNZ-1 and BNZ-2 deplete glutathione (GSH) levels in murine macrophages without affecting cell viability at concentrations up to 100 μM. [] This GSH depletion is noteworthy because Leishmania parasites rely on a GSH analogue, trypanothione, for their survival. [] Further investigation is needed to determine if BNZ compounds directly or indirectly target trypanothione, potentially leading to parasite death.

Q2: How are BNZ-1 and BNZ-2 metabolized in the liver?

A2: Studies utilizing rat hepatocytes and liver microsomes reveal that both BNZ-1 and BNZ-2 undergo similar metabolic transformations. [, ] These transformations include N-demethylation and hydroxylation, followed by O-glucuronidation. [, ] Understanding the metabolic pathways of these compounds is crucial for assessing their potential as therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.